molecular formula C29H32N2O8S B11223417 methyl 4-((2-(4-(N,N-dimethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

methyl 4-((2-(4-(N,N-dimethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11223417
M. Wt: 568.6 g/mol
InChI Key: ANBZVYKWRSONKI-UHFFFAOYSA-N
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Description

Methyl 4-((2-(4-(N,N-dimethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group, a dimethylsulfamoyl group, and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(4-(N,N-dimethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(4-(N,N-dimethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-((2-(4-(N,N-dimethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 4-((2-(4-(N,N-dimethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-(4-(N,N-dimethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: shares structural similarities with other benzoyl and tetrahydroisoquinoline derivatives.

  • N-(2-formylphenyl)-4-methylbenzenesulfonamide is another compound with a similar sulfonamide group.

Uniqueness

  • The presence of both the dimethylsulfamoyl and tetrahydroisoquinoline moieties in this compound makes it unique compared to other compounds. This unique structure may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C29H32N2O8S

Molecular Weight

568.6 g/mol

IUPAC Name

methyl 4-[[2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H32N2O8S/c1-30(2)40(34,35)23-12-8-19(9-13-23)28(32)31-15-14-21-16-26(36-3)27(37-4)17-24(21)25(31)18-39-22-10-6-20(7-11-22)29(33)38-5/h6-13,16-17,25H,14-15,18H2,1-5H3

InChI Key

ANBZVYKWRSONKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC

Origin of Product

United States

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